L-Asparagine beta-naphthylamide
Overview
Description
L-Asparagine beta-naphthylamide is a compound that is a derivative of L-Asparagine, a non-essential amino acid produced by the liver and plays a vital role in the synthesis of a large number of proteins . It is also known by its synonym, (2S)-2-Amino-N-naphthalen-2-ylbutanediamide .
Chemical Reactions Analysis
L-Asparaginase, an enzyme related to L-Asparagine beta-naphthylamide, catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This reaction is critical for the production of the body’s proteins, enzymes, and muscle tissue .
Physical And Chemical Properties Analysis
The chemical formula of L-Asparagine, the parent compound of L-Asparagine beta-naphthylamide, is C4H8N2O3. This compound has a molar mass of 132.119 grams per mole. Under standard conditions, asparagine has a white, crystalline appearance. The density of this compound corresponds to 1.543 grams per cubic centimeter .
Scientific Research Applications
Enzyme Activity Analysis in Pharmaceuticals and Food Industry
L-Asparaginase, an enzyme closely related to L-Asparagine beta-naphthylamide, has significant applications in both the pharmaceutical and food industries. It's employed as an antitumor agent to treat acute lymphoblastic leukemia (ALL) and lymphosarcoma. In the food industry, it helps in preventing acrylamide formation in processed foods. Studies demonstrate the importance of accurately measuring the enzyme's activity, highlighting the superiority of high-performance liquid chromatography (HPLC) over traditional colorimetric methods for this purpose (Magri et al., 2018).
Therapeutic and Industrial Production
L-Asparaginase's production, primarily through biotechnological methods using bacteria, is crucial for its therapeutic and food industry applications. The enzyme catalyzes the hydrolysis of L-asparagine, preventing its reaction with reducing sugars to form acrylamide in commercial fried foods (Cachumba et al., 2016).
Biosensor Development
The development of ASNase-based biosensors represents a novel application. These biosensors are primarily used for detecting and monitoring L-asparagine levels, important in both the treatment of ALL patients and the food industry. The biosensors utilize the colorimetric detection method based on the enzyme's action (Nunes et al., 2021).
Microbial Production and Structural Analysis
Microbial production of L-Asparaginase, including its genetic modification and bioprocessing, is a focus area due to its cost-effectiveness and eco-friendliness. The review of microbial producers, enzyme stability, bioavailability, and toxicity highlights the potential improvements in therapeutic applications (Lopes et al., 2017).
Confinement in Nanomaterials
The confinement of ASNase in various nanomaterials addresses challenges such as hypersensitivity reactions and instability. This strategy enhances specificity, half-life, thermal and operational stability, thereby broadening its applications in therapeutics and food processing (Nunes et al., 2020).
Future Directions
Research on L-Asparaginase, a related enzyme, is ongoing. Current research focuses on molecular and metabolic strategies for improving L-Asparaginase expression in heterologous systems. Future trends in L-Asparaginase production, including the integration of CRISPR and machine learning tools, are being discussed .
properties
IUPAC Name |
(2S)-2-amino-N-naphthalen-2-ylbutanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-12(8-13(16)18)14(19)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H2,16,18)(H,17,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMENXDIQSZMBBL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350889 | |
Record name | N~1~-Naphthalen-2-yl-L-aspartamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Asparagine beta-naphthylamide | |
CAS RN |
3313-39-1 | |
Record name | (2S)-2-Amino-N1-2-naphthalenylbutanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3313-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-Naphthalen-2-yl-L-aspartamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Asparagine β-naphthylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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